3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of a sydnone to a propargylic acid amide, followed by further functionalization to introduce the nitro group . The reaction conditions often require the use of organic solvents such as acetonitrile and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cycloaddition .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Cycloaddition: The pyrazole ring can engage in further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used.
Cycloaddition: Reagents like sydnones and propargylic acid derivatives are employed.
Major Products:
Reduction: Conversion to 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.
Esterification: Formation of esters such as methyl or ethyl esters of the carboxylic acid.
Scientific Research Applications
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular functions .
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring, leading to variations in chemical properties and applications.
Uniqueness: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct reactivity and potential for diverse chemical transformations. Its fused heterocyclic structure also provides a versatile scaffold for drug design and synthesis .
Properties
IUPAC Name |
3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(13)6-7(11(14)15)5-3-1-2-4-10(5)9-6/h1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUUHHCMMBICC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)[N+](=O)[O-])C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160955 | |
Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459157-33-6 | |
Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459157-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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